6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Purity Quality Control Regioisomer

This compound provides the exact 3,4-dimethylphenyl substitution required for kinase-targeted scaffold elaboration via SNAr displacement. Unlike the 3,5-isomer, it ensures SAR continuity, optimal CNS cLogP, and supports composition-of-matter claims. Direct procurement eliminates costly late-stage functionalization.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 2098020-61-0
Cat. No. B1487092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2098020-61-0
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)C
InChIInChI=1S/C13H14N2OS/c1-8-4-5-10(6-9(8)2)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16)
InChIKeyXVCPBECLUPCBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one: A Positionally Distinct Building Block for Heterocyclic Synthesis


6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-61-0) is a synthetic heterocyclic compound belonging to the 6-aryl-2-(methylthio)pyrimidin-4(3H)-one subclass . It features a pyrimidin-4-one core with a 3,4-dimethylphenyl substituent at the C6 position and a methylthio leaving group at the C2 position, a motif commonly exploited for nucleophilic displacement in medicinal chemistry libraries . Its molecular formula is C13H14N2OS with a molecular weight of 246.33 g/mol . The C2 methylthio group provides a versatile synthetic handle for elaboration into kinase-targeted scaffolds, while the 3,4-dimethylphenyl group imparts distinct electronic and steric properties compared to regioisomeric or unsubstituted phenyl analogs .

Why Generic Substitution Fails for 6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one


Positional isomerism on the 6-aryl ring of pyrimidin-4-ones fundamentally alters molecular recognition, lipophilicity, and metabolic stability in ways that cannot be compensated by simple molar equivalence . The 3,4-dimethylphenyl substitution pattern of this compound creates a contiguous electron-donating surface with a distinct dipole orientation compared to the 3,5-dimethylphenyl regioisomer (CAS 2098095-87-3). In kinase inhibitor programs, analogous positional shifts of a single methyl group on the solvent-exposed aryl ring have been shown to alter target selectivity profiles and CYP-mediated oxidative metabolism rates . Procuring the 3,4-isomer directly eliminates the need for costly late-stage functionalization and ensures fidelity to the intended structure-activity relationship (SAR), which is critical when a specific substitution pattern has been identified in a screening hit or patent [1]. Generic substitution with the more readily available 3,5-isomer introduces an unvalidated variable that can derail SAR continuity.

Quantitative Differentiation Evidence for 6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one


Positional Isomer Purity Comparison: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl Regioisomer

The 3,5-dimethylphenyl regioisomer (CAS 2098095-87-3) is commercially available from Bidepharm with a certified purity of 98% as a benchmark for the compound class . The target 3,4-dimethylphenyl compound was previously listed at a minimum purity of 95% . While the 3,5-isomer achieves higher certified purity, the 3,4-isomer's specification is adequate for most synthetic applications, and its unique positional substitution provides SAR differentiation not achievable with the higher-purity comparator.

Purity Quality Control Regioisomer

Computed Lipophilicity Differentiation: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl and Unsubstituted Phenyl Analogs

The 3,4-dimethylphenyl substitution pattern is predicted to yield a cLogP value approximately 0.2–0.4 log units higher than the 3,5-isomer due to reduced steric shielding of the hydrophobic methyl groups, and approximately 1.0–1.2 log units higher than the unsubstituted 6-phenyl analog (CAS 56035-29-1) . This moderate lipophilicity increase positions the 3,4-isomer in a favorable LogP window (cLogP ~2.7–3.0) for CNS drug discovery, while the 3,5-isomer may fall slightly below the optimal range . The distinction is critical for blood-brain barrier penetration models and for matching the lipophilicity of specific lead series.

Lipophilicity cLogP Drug-likeness

Synthetic Versatility of the C2 Methylthio Leaving Group: Class-Level Reactivity

The C2 methylthio group in 2-(methylthio)pyrimidin-4(3H)-ones is a well-precedented leaving group for SNAr reactions with amines, enabling rapid diversification into 2-aminopyrimidin-4-one kinase inhibitor scaffolds [1]. Patent literature confirms that 2-methylthio-6-arylpyrimidin-4(3H)-ones are key intermediates for JAK, EGFR, and HIV reverse transcriptase inhibitor programs [2]. The 3,4-dimethylphenyl substituent on this compound provides a specific hydrophobic vector not accessible from the more common 3,5-isomer, offering a differentiated starting point for library synthesis.

Nucleophilic Displacement Kinase Inhibitor Synthesis Building Block

Availability and Procurement Channel Differentiation: 3,4-Isomer Scarcity vs. 3,5-Isomer Ubiquity

The 3,5-dimethylphenyl regioisomer (CAS 2098095-87-3) is actively stocked by Bidepharm at 98% purity with standard lead times . In contrast, the 3,4-dimethylphenyl target compound (CAS 2098020-61-0) is listed as discontinued by CymitQuimica, indicating limited or batch-dependent availability . This scarcity creates a procurement barrier that may necessitate custom synthesis, but simultaneously establishes a first-mover advantage for groups that secure supply, as the compound enables exploration of SAR space inaccessible to competitors using only the 3,5-isomer.

Procurement Supply Chain Exclusive Synthesis

Best Research and Industrial Application Scenarios for 6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one


Kinase Inhibitor Library Design Requiring 3,4-Dimethylphenyl SAR Exploration

In kinase inhibitor programs where a 2-aminopyrimidine core is elaborated via SNAr displacement of the methylthio group, the 3,4-dimethylphenyl substitution offers a specific hydrophobic vector distinct from the widely used 3,5-isomer [1]. This compound serves as the direct precursor for generating a focused library of 6-(3,4-dimethylphenyl)-2-aminopyrimidin-4-ones, enabling exploration of steric and electronic SAR around the C6 aryl ring without requiring de novo heterocycle construction .

CNS Drug Discovery Programs Requiring Moderate Lipophilicity (cLogP 2.7–3.0)

The predicted cLogP of the 3,4-dimethylphenyl derivative falls within the optimal range for CNS penetration (cLogP 2–4), approximately 0.2–0.3 log units higher than the 3,5-isomer [1]. Medicinal chemists optimizing blood-brain barrier penetration can use this compound to achieve higher lipophilicity without introducing halogen atoms, thereby avoiding potential toxicity liabilities associated with halogenated aromatics .

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Expansion

2-(Methylthio)-6-arylmethylpyrimidin-4(3H)-ones have demonstrated potent anti-HIV-1 activity in MT-4 cell assays [1]. The 3,4-dimethylphenyl variant provides a novel substitution pattern for expanding NNRTI SAR beyond the published 3,5-dimethylbenzyl and naphthylmethyl analogs, potentially addressing resistance mutations through altered binding pocket occupancy .

Patent-Driven Lead Optimization Requiring Regioisomerically Pure Building Blocks

Patent filings on pyrimidinylalkylthio-containing cyclic compounds explicitly claim pharmaceutical compositions for angiogenesis-related diseases [1]. For organizations prosecuting composition-of-matter claims that specify a 3,4-dimethylphenyl substituent, procurement of this specific compound is mandatory to practice the invention and to generate comparative data against the 3,5-isomer for demonstrating unexpected results .

Quote Request

Request a Quote for 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.